Azimilide dihydrochloride is an investigational antiarrhythmic compound that belongs to the class III category of antiarrhythmic agents. It primarily acts as a potassium channel blocker, specifically targeting the rapid and slow components of the delayed rectifier potassium current. This unique dual-blocking mechanism distinguishes azimilide dihydrochloride from other drugs in its class, such as sotalol and amiodarone, enhancing its therapeutic potential in managing various cardiac arrhythmias .
Azimilide dihydrochloride is classified as a pharmaceutical compound and is synthesized for research and clinical applications. It has been studied extensively for its efficacy in treating supraventricular and ventricular tachyarrhythmias, as well as its potential role in preventing sudden cardiac death post-myocardial infarction . The compound is identified by the CAS number 149888-94-8 and is available from various chemical suppliers for research purposes .
The synthesis of azimilide dihydrochloride involves several steps, primarily focused on refining the compound to achieve high purity levels. A notable method includes the use of alcohol-water mixtures for recrystallization. The process begins with dissolving azimilide dihydrochloride in a warm acetonitrile-water solution, followed by natural cooling to room temperature over several days to allow crystal formation .
The synthesis can be summarized as follows:
Azimilide dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its molecular formula is , indicating the presence of two hydrochloride ions associated with each molecule of azimilide.
The compound's structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the arrangement of atoms within the molecule. The proton NMR (-NMR) and carbon-13 NMR (-NMR) spectra provide detailed insights into its chemical structure, while X-ray crystallography can further elucidate its three-dimensional arrangement .
Azimilide dihydrochloride participates in various chemical reactions typical of organic compounds with amine and aromatic functionalities. Its reactivity can be influenced by factors such as pH, temperature, and solvent choice.
Key reactions include:
These reactions are critical for understanding how azimilide behaves under different conditions during synthesis and application in medicinal chemistry.
The mechanism of action of azimilide dihydrochloride primarily involves blocking potassium channels responsible for repolarizing cardiac action potentials. Specifically, it inhibits both the rapid activating component () and the slow activating component () of the delayed rectifier potassium current.
Clinical studies have demonstrated its efficacy in managing these arrhythmias while maintaining a favorable safety profile.
These properties are essential for determining optimal storage conditions and formulation strategies for pharmaceutical applications.
Azimilide dihydrochloride has significant applications in cardiovascular medicine due to its antiarrhythmic properties. Its primary uses include:
Azimilide dihydrochloride belongs to the Vaughn Williams Class III antiarrhythmic agents and exerts its therapeutic effects through multichannel blockade. Unlike conventional Class III agents (e.g., sotalol, dofetilide) that selectively target the rapid delayed rectifier potassium current (IKr), azimilide uniquely inhibits both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current [1] [2] [4]. This dual blockade occurs through direct interactions with the underlying channel structures: IKr is encoded by the hERG (human ether-à-go-go-related gene) channel, while IKs is mediated by the KvLQT1/minK potassium channel complex [4] [6].
The dual ion channel blockade represents azimilide’s signature mechanism. At therapeutic concentrations, azimilide binds to the extracellular domains of both hERG and KvLQT1/minK channels. Preclinical studies indicate comparable binding affinities for these channels, with half-maximal inhibitory concentrations (IC50) in the low micromolar range [2] [4]. This dual inhibition prolongs the cardiac action potential duration (APD) by delaying repolarization in atrial and ventricular myocytes. Crucially, IKs blockade becomes particularly significant during sympathetic activation (e.g., exercise or stress), where IKs normally accelerates repolarization to compensate for increased heart rate. By blocking both currents, azimilide maintains efficacy under high-adrenergic conditions where selective IKr blockers fail [6] [7].
Reverse use-dependence—a limitation of many Class III agents—refers to diminished electrophysiological effects at faster heart rates. Selective IKr blockers exhibit this property because their binding affinity decreases with increased channel activation during tachycardia. Azimilide demonstrates a relative lack of reverse use-dependence due to its additional IKs blockade [1] [7]. In human studies, azimilide consistently prolonged ventricular effective refractory periods (ERP) and monophasic action potential duration at 90% repolarization (MAPD90) across pacing cycle lengths (250–600 ms). At a cycle length of 400 ms, azimilide increased MAPD90 by 8.7 ± 3.9 ms even during isoproterenol infusion (mimicking adrenergic stress), whereas isoproterenol alone shortened MAPD90 [7].
Table 1: Ion Channel Blockade Profile of Azimilide Dihydrochloride
Ion Current | Channel Composition | Blockade Efficacy | Functional Consequence |
---|---|---|---|
IKr | hERG | High affinity | Prolongs repolarization |
IKs | KvLQT1/minK | Moderate affinity | Reduces reverse use-dependence |
INa | Voltage-gated Na+ | Weak | Negligible clinical effect |
ICaL | L-type Ca2+ | Weak | Negligible clinical effect |
Azimilide exhibits complex bimodal activity on hERG channels. Beyond simple blockade, it acts as a voltage-dependent agonist at low depolarization thresholds. This occurs via two distinct binding sites: one mediating antagonism (channel inhibition) and another facilitating agonism (channel activation) [4]. At membrane potentials near the hERG activation threshold (–50 to –30 mV), azimilide enhances outward potassium flow by stabilizing the open state of the channel. Conversely, at stronger depolarizations (>0 mV), it inhibits the channel by binding to the inactivated state. This dual effect arises from conformational changes propagated through the extracellular domain of hERG and does not involve intracellular G-proteins or kinases [4]. The net effect stabilizes repolarization across varying membrane potentials, contributing to azimilide’s uniform efficacy at different heart rates.
Azimilide prolongs cardiac repolarization in a dose-dependent yet rate-independent manner. Clinical electrophysiological studies demonstrate significant increases in the corrected QT interval (QTc) and ventricular effective refractory period (ERP) across a wide range of heart rates [1] [6]. For example, in patients with atrial fibrillation, oral azimilide (100–125 mg/day) increased QTc by 10–15% from baseline without exhibiting reverse use-dependence [1] [6]. This contrasts sharply with sotalol, whose QTc-prolonging effects diminish at heart rates >90 bpm. The underlying mechanism involves maintained IKs blockade during β-adrenergic stimulation. When isoproterenol (a β-agonist) was co-administered with azimilide, the drug still prolonged MAPD90 by 8.7 ms, whereas isoproterenol alone shortened MAPD90 by 2.6 ms [7]. Similarly, azimilide prevented isoproterenol-induced shortening of ventricular ERP (–1.4 ms vs. –13.6 ms with isoproterenol alone; P=0.0085) [7].
Table 2: Electrophysiological Effects of Azimilide in Human Studies
Parameter | Baseline Value | Change with Azimilide | Clinical Significance |
---|---|---|---|
QTc interval | 420–440 ms | +40–60 ms | Antiarrhythmic efficacy |
Ventricular ERP | 230–250 ms | +25–35 ms | Prevention of reentry circuits |
Atrial ERP | 220–240 ms | +20–30 ms | Suppression of atrial fibrillation |
MAPD90 (CL 400 ms) | 290–310 ms | +25–35 ms | Rate-independent repolarization delay |
CL = Pacing cycle length; ERP = Effective refractory period; MAPD90 = Monophasic action potential duration at 90% repolarization. Source: [1] [2] [6]
Azimilide suppresses arrhythmogenesis by altering conduction in reentrant pathways, particularly in ischemic border zones of infarcted myocardium. In canine models of myocardial infarction, azimilide (2–10 µM) increased the wavelength of reentrant circuits (calculated as ERP × conduction velocity) by 18–25% [2] [4]. This effect stems from prolonging ERP without significantly slowing conduction velocity—thereby reducing the spatial window for reentry. Optical mapping studies confirmed that azimilide elevates the excitation threshold in peri-infarct zones, making these areas less excitable to premature stimuli. Importantly, these actions persist under hypoxic conditions mimicking ischemia, where selective IKr blockers lose efficacy [2]. In infarcted dogs, azimilide suppressed induced ventricular tachyarrhythmias by >85% and reduced sudden cardiac death mortality, highlighting its potential in structurally compromised hearts [2] [4]. The drug’s ability to block both IKr and IKs ensures stable repolarization prolongation even when metabolic stress (e.g., ischemia) augments IKs currents [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7